1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

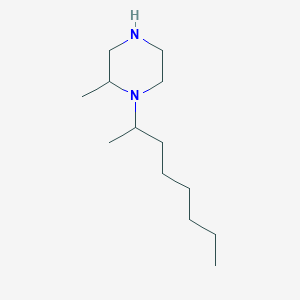

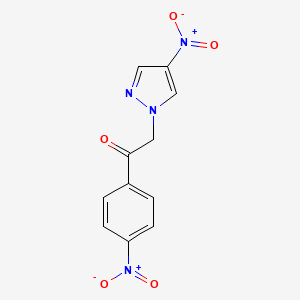

The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “2,2-Dimethoxypropyl” part suggests the presence of a propyl group (a three-carbon chain) with two methoxy groups attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” would likely feature a pyrazole ring, a propyl chain, and two methoxy groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the nitro group might make the compound more reactive towards reduction reactions .Wissenschaftliche Forschungsanwendungen

Photopolymerization in Biomedical Engineering

Photopolymerization is a process that uses light to initiate polymerization, creating complex polymers from simpler monomers. The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” can potentially serve as a photoinitiator due to its chemical structure which may absorb light and initiate polymerization. This has significant applications in biomedical engineering, particularly in the development of biomaterials for tissue engineering, biosensors, and drug delivery systems .

Dental Applications

In dentistry, photopolymerization is crucial for in situ dental restorations. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be used to formulate dental resins that are cured using light. This application ensures rapid setting of the material, leading to more efficient dental procedures and improved patient outcomes .

Hydrogel Formation

Hydrogels are three-dimensional, hydrophilic polymeric networks that can absorb large amounts of water or biological fluids. They are used in a variety of medical applications, including wound dressings and controlled drug release. The subject compound could play a role in the crosslinking process during hydrogel formation, providing a mechanism for creating customizable hydrogels for specific applications .

Bioadhesives

Bioadhesives are materials used to adhere tissues together or to medical devices. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be utilized in the synthesis of bioadhesives, where its properties might contribute to the adhesive’s performance, especially in moist environments like those found in the human body .

Enzyme and Cell Immobilization

The immobilization of enzymes and cells is essential for various biotechnological processes. The compound could be involved in creating matrices that immobilize these biological entities, which is fundamental in biosensor technology and bioreactors .

Surface Modifications for Cell Adhesion Control

Surface modification of biomaterials is a key aspect of tissue engineering, as it affects cell adhesion and proliferation. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” might be used to modify the surface properties of scaffolds to promote or inhibit cell adhesion, depending on the desired outcome for tissue regeneration .

Photocrosslinkable Polymers in Tissue Engineering

Photocrosslinkable polymers are used to create scaffolds for tissue engineering. The subject compound could be a component in the formulation of these polymers, which are designed to be photopolymerized in vivo or in vitro to form tissues such as bone, cartilage, and liver .

Controlled Drug Release Systems

Controlled drug release systems are designed to deliver medications at a predetermined rate. “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” could be used in the development of such systems, where its properties may allow for the precise control of drug release kinetics, enhancing the efficacy and safety of treatments .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,2-dimethoxypropyl)-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFPZFKGHGDFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)